molecular formula C11H9NO3 B584777 2-(4-Methoxyphenyl)oxazole-4-carbaldehyde CAS No. 154136-90-0

2-(4-Methoxyphenyl)oxazole-4-carbaldehyde

Cat. No.: B584777
CAS No.: 154136-90-0
M. Wt: 203.197
InChI Key: ZYLDSHNTRKBMCN-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)oxazole-4-carbaldehyde is a high-value chemical intermediate in organic synthesis and medicinal chemistry. Its structure, incorporating an electron-rich 4-methoxyphenyl group and a formyl substituent on the oxazole core, makes it a privileged scaffold for constructing diverse molecular libraries. The oxazole ring is a recognized pharmacophore in drug discovery, with derivatives demonstrating a broad spectrum of biological activities, including significant antimicrobial and antitubercular properties . Researchers utilize this aldehyde as a key precursor in the synthesis of more complex heterocyclic systems, such as oxazolyl-pyrimidine hybrids, which have shown promising in vitro activity against Mycobacterium tuberculosis H37Rv, highlighting its utility in developing novel anti-infective agents . The reactive aldehyde group serves as a handle for further chemical transformations, enabling its use in cyclization reactions and as a building block for fluorescent probes or materials science applications. This compound is intended for research purposes only, supporting innovation in the design of new therapeutic candidates and functional molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxyphenyl)-1,3-oxazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-14-10-4-2-8(3-5-10)11-12-9(6-13)7-15-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLDSHNTRKBMCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CO2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651224
Record name 2-(4-Methoxyphenyl)-1,3-oxazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154136-90-0
Record name 2-(4-Methoxyphenyl)-1,3-oxazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 4 Methoxyphenyl Oxazole 4 Carbaldehyde

Established Synthetic Pathways to Oxazole-4-carbaldehydes

Vilsmeier-Haack Formylation Strategies and Their Adaptations

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. numberanalytics.comchemistrysteps.comwikipedia.org This reaction typically employs a Vilsmeier reagent, which is a chloroiminium salt generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃). numberanalytics.comchemistrysteps.comwikipedia.org The Vilsmeier reagent then acts as the electrophile in an electrophilic substitution reaction with the aromatic or heterocyclic substrate. chemistrysteps.com

The reaction mechanism involves the formation of the electrophilic Vilsmeier reagent, which is then attacked by the electron-rich substrate. Subsequent loss of a leaving group and hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde. wikipedia.org For the synthesis of 2-(4-Methoxyphenyl)oxazole-4-carbaldehyde, this strategy would involve the direct formylation of 2-(4-Methoxyphenyl)oxazole. The electron-donating nature of the methoxy (B1213986) group on the phenyl ring enhances the electron density of the oxazole (B20620) ring, making it a suitable substrate for this reaction. The formylation is expected to occur at the C4-position of the oxazole ring, which is activated by the ring oxygen and nitrogen atoms.

While direct formylation of 2-(4-methoxyphenyl)oxazole is a plausible route, the literature also describes the Vilsmeier-Haack reaction on related heterocyclic systems to generate carbaldehydes. For instance, various pyrazole (B372694) derivatives have been successfully formylated at the 4-position using this method. mdpi.com

Table 1: Key Features of the Vilsmeier-Haack Reaction

FeatureDescription
Reagents N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃)
Intermediate Vilsmeier reagent (chloroiminium salt)
Mechanism Electrophilic aromatic substitution
Substrate Electron-rich aromatic or heterocyclic compounds
Product Formylated aromatic or heterocyclic compounds

Cyclization Reactions from Precursor Compounds

An alternative and highly versatile approach to this compound involves the construction of the oxazole ring from acyclic precursors. This strategy allows for the introduction of the desired substituents at specific positions by choosing appropriately functionalized starting materials.

The synthesis of oxazoles from glycine (B1666218) derivatives is a well-established method. In a relevant example, 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives were synthesized from hippuric acid derivatives, which are N-benzoylglycines. idexlab.com This suggests that a precursor like 4-methoxybenzoyl-glycine could be a key starting material. The synthesis of hippuric acid derivatives often involves the acylation of glycine with the corresponding benzoyl chloride. idexlab.com

A plausible route to the target compound could involve the reaction of a 4-methoxybenzoyl-glycine derivative with a suitable C1-synthon that can be converted to the 4-carbaldehyde group. The Robinson-Gabriel synthesis, a classic method for oxazole formation, proceeds via the cyclodehydration of α-acylamino ketones. wikipedia.orgsynarchive.com A modification of this approach could potentially be adapted to introduce the formyl group at the 4-position.

The synthesis of the oxazole ring can also be achieved from phenolic compounds and carboxylic acid derivatives. While direct routes from phenolic precursors to this compound are not extensively documented, the general principles of oxazole synthesis suggest possibilities. For instance, the reaction of a p-methoxyphenolic derivative with a suitable three-carbon component containing the necessary nitrogen and carboxyl functionalities could lead to the desired oxazole core.

More directly, the use of p-anisic acid (4-methoxybenzoic acid) as a starting material is a logical approach. wikipedia.org This carboxylic acid can be coupled with an amino acid derivative, such as serine, followed by cyclization and oxidation to form the oxazole ring. This strategy provides a clear pathway to install the 2-(4-methoxyphenyl) group.

The van Leusen oxazole synthesis is a powerful one-pot reaction for the preparation of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgorganic-chemistry.orgnih.gov This reaction proceeds via the deprotonation of TosMIC to form a nucleophile that attacks the aldehyde. The resulting adduct then undergoes cyclization and elimination of p-toluenesulfinic acid to afford the oxazole ring. organic-chemistry.org

In the context of synthesizing this compound, this method would typically involve reacting an aldehyde with a modified TosMIC reagent that already contains the precursor to the 4-carbaldehyde group. Alternatively, a post-synthesis modification of a 4-unsubstituted or 4-ester-substituted oxazole, prepared via the van Leusen reaction, could be employed to introduce the aldehyde functionality. The standard van Leusen reaction between an aldehyde and TosMIC yields a 5-substituted oxazole. mdpi.commagritek.com To obtain a 4-substituted oxazole, a modified approach or a different starting material would be necessary.

Table 2: Overview of the van Leusen Oxazole Synthesis

FeatureDescription
Reagents Aldehyde, Tosylmethyl isocyanide (TosMIC), Base (e.g., K₂CO₃)
Key Intermediate Oxazoline (B21484)
Mechanism [3+2] Cycloaddition followed by elimination
Product Typically 5-substituted oxazoles

Aldol (B89426) Condensation Followed by Cyclization

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that can be utilized in the synthesis of heterocyclic compounds. A potential strategy for the synthesis of this compound could involve an initial aldol-type reaction to construct a key intermediate, which then undergoes cyclization to form the oxazole ring.

For instance, an aldol condensation between a derivative of 2-(4-methoxyphenyl)oxazole and formaldehyde (B43269) could introduce a hydroxymethyl group at the 4-position. nih.govrsc.org Subsequent oxidation of this alcohol would then yield the desired aldehyde. The asymmetric aldol reaction with formaldehyde is a well-studied process, offering potential for stereocontrol if chiral centers are present or desired. rsc.org The reaction of formaldehyde in aldol condensations can be catalyzed by both acids and bases.

Another conceptual approach involves the aldol condensation of a suitable precursor that already contains the 4-methoxyphenyl (B3050149) group and an amide functionality, which upon reaction with a glyoxal (B1671930) equivalent and subsequent cyclization, could lead to the target molecule.

Bredereck Reaction Modifications for Oxazole Synthesis

The Bredereck reaction, a classical method for oxazole synthesis, traditionally involves the reaction of α-haloketones with amides. ijpsonline.comijpsonline.com This method is recognized for being an efficient, clean, and economical process for preparing 2,4-disubstituted oxazoles. ijpsonline.comijpsonline.com Modifications to this approach have been developed to accommodate a wider range of substituents and improve yields.

An improved Bredereck method has been utilized for the synthesis of related structures, such as 2-(4-alkyloxyphenyl)-4,5-dimethyloxazoles. researchgate.net This specific modification involves the reaction of a 4-alkyloxybenzamide with 3-chloro-2-butanone. researchgate.net To adapt this for the synthesis of the target compound, this compound, a key starting material would be 4-methoxybenzamide (B147235), which serves as the precursor for the 2-(4-methoxyphenyl) moiety. The challenge lies in sourcing or synthesizing an appropriate α-haloketone that would lead to the 4-carbaldehyde group on the final oxazole ring. This would typically involve an α-halo-β-oxopropanal derivative, where the aldehyde group is protected during the reaction and deprotected in a final step.

Reactant 1Reactant 2Product TypeReference
4-Alkyloxybenzamide3-Chloro-2-butanone2-(4-Alkyloxyphenyl)-4,5-dimethyloxazole researchgate.net
α-HaloketoneAmide2,4-Disubstituted oxazole ijpsonline.comijpsonline.com

Modern Catalytic Approaches in the Synthesis of this compound and its Derivatives

Modern organic synthesis has increasingly relied on catalytic methods to enhance efficiency, selectivity, and substrate scope. The construction of the this compound framework and its derivatives has benefited significantly from transition metal and Lewis acid catalysis.

Copper catalysis is a powerful tool in heterocyclic synthesis. A notable method for forming 2,4-disubstituted oxazoles involves the use of copper(II) triflate [Cu(OTf)₂] as a catalyst. organic-chemistry.org This reaction proceeds by coupling substituted α-diazoketones with amides in a solvent like 1,2-dichloroethane (B1671644) at elevated temperatures. organic-chemistry.orgsemanticscholar.org For the target compound, this would entail reacting an α-diazoketone bearing a protected aldehyde function with 4-methoxybenzamide. This approach is valued for its efficiency, cost-effectiveness, and low catalyst loading, typically around 10 mol%. organic-chemistry.org The reaction mechanism is believed to involve the decomposition of the α-diazoketone to form a copper carbenoid intermediate, which then undergoes cyclodehydration with the amide to yield the oxazole ring. organic-chemistry.org

Another strategy involves the direct arylation of a pre-formed oxazole ring. While often palladium-catalyzed, copper co-catalysts (CuI) are crucial for the success of these reactions. ijpsonline.comijpsonline.comsemanticscholar.org

CatalystReactantsProductYieldReference
Copper(II) triflate [Cu(OTf)₂]α-Diazoketones and Amides2,4-Disubstituted oxazoles75-87% organic-chemistry.org
Copper(I) iodide (co-catalyst)4-Substituted oxazole and Aryl bromide2,4-Disubstituted oxazoleGood ijpsonline.comsemanticscholar.org

Palladium catalysis offers versatile and powerful methods for C-C bond formation, which can be applied to the synthesis of complex oxazoles.

Direct Arylation: A highly efficient synthesis of 2,4-disubstituted oxazoles can be achieved through a palladium/copper co-mediated direct arylation reaction. ijpsonline.comsemanticscholar.org This method involves reacting a 4-substituted oxazole (such as oxazole-4-carbaldehyde) with an aryl bromide (like 4-bromoanisole) in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a copper(I) iodide (CuI) co-catalyst. ijpsonline.comijpsonline.comsemanticscholar.org This approach builds the 2-(4-methoxyphenyl) moiety onto a pre-existing oxazole-4-carbaldehyde (B56818) core.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is another cornerstone of palladium-catalyzed cross-coupling. This reaction can be used to construct 2,4,5-trisubstituted oxazoles and can be adapted for 2,4-disubstituted systems. ijpsonline.comijpsonline.com The strategy would involve coupling a 2-halo-oxazole-4-carbaldehyde derivative with 4-methoxyphenylboronic acid, or alternatively, coupling 2-(4-methoxyphenyl)-4-halo-oxazole with a suitable boronic acid derivative that can be converted to a carbaldehyde group. The Suzuki reaction is well-regarded for its tolerance of a wide range of functional groups. mdpi.com

Reaction TypeCatalyst SystemReactantsProduct TypeReference
Direct ArylationPd(PPh₃)₄ / CuI4-Substituted oxazole + Aryl bromide2,4-Disubstituted oxazole ijpsonline.comsemanticscholar.org
Suzuki-Miyaura CouplingPd(dppf)Cl₂ / BaseBromo-substituted heterocycle + Boronic acidCross-coupled product mdpi.com

Lewis acids are frequently employed to catalyze ring-forming reactions in heterocyclic synthesis. ijpsonline.com A multi-step synthesis of a 2-(4-methoxyphenyl)-5-(4-methylphenyl)-1,3-oxazole has been reported that utilizes anhydrous aluminum chloride (AlCl₃), a strong Lewis acid. ijpsonline.comijpsonline.com In this sequence, an azlactone (2-(4-methoxyphenyl)-5-oxazolone) reacts with toluene (B28343) in the presence of AlCl₃ to form an intermediate that is subsequently cyclized to the oxazole. ijpsonline.comijpsonline.com This demonstrates the utility of Lewis acids in activating substrates for the construction of the oxazole core. Other Lewis acids, such as titanium tetrachloride (TiCl₄) and various metal-exchanged clays, have also been shown to be effective catalysts for the synthesis of related oxadiazole heterocycles, indicating their broad applicability in this area of chemistry. researchgate.net

Lewis AcidReactantsIntermediate/ProductReference
Anhydrous AlCl₃2-(4-methoxyphenyl)-5-oxazolone + Toluene2-Aza-1-(4-methoxyphenyl)-4-toluel-1,4-butandione ijpsonline.comijpsonline.com
TiCl₄, Al³⁺-K10 ClayAcid hydrazide + Trimethylorthoformate2-Substituted-1,3,4-oxadiazole researchgate.net

One-Pot and Multicomponent Reactions for Enhanced Synthetic Efficiency

To improve process efficiency and reduce waste, one-pot and multicomponent reactions are highly desirable. The van Leusen oxazole synthesis is a classic example of a one-pot reaction that produces 5-substituted oxazoles from an aldehyde and tosylmethyl isocyanide (TosMIC). ijpsonline.comnih.govmdpi.com The reaction proceeds under mild, basic conditions and involves the formation of an oxazoline intermediate, which then eliminates TosH to form the aromatic oxazole ring. ijpsonline.commdpi.com While the classical van Leusen reaction yields 5-substituted oxazoles, modifications have been developed. For instance, a one-pot synthesis of 4,5-disubstituted oxazoles has been achieved using TosMIC, various aldehydes, and aliphatic halides in an ionic liquid, which acts as the solvent. nih.gov

Furthermore, a one-pot oxazole synthesis/Suzuki-Miyaura coupling has been developed for the synthesis of 2,4,5-trisubstituted oxazoles, showcasing the power of tandem catalytic processes. ijpsonline.comijpsonline.com Such strategies significantly enhance synthetic efficiency by avoiding the isolation and purification of intermediates. nih.gov

Reaction NameKey ReactantsProduct TypeKey FeatureReference
van Leusen ReactionAldehyde + TosMIC5-Substituted oxazoleOne-pot, mild conditions nih.govmdpi.com
Modified van LeusenAldehyde + TosMIC + Aliphatic Halide4,5-Disubstituted oxazoleOne-pot in ionic liquid nih.gov
One-Pot Synthesis/CouplingCarboxylic acid + Amino acid + Boronic acid2,4,5-Trisubstituted oxazoleTandem catalysis ijpsonline.comsemanticscholar.org

Green Chemistry Principles Applied to the Synthesis of the Chemical Compound

The application of green chemistry principles aims to make chemical synthesis more environmentally benign. researchgate.net For oxazole synthesis, this includes the use of greener solvents, solvent-free conditions, microwave assistance, and reusable catalysts. researchgate.net

The van Leusen reaction, for example, has been improved by using β-cyclodextrin as a supramolecular catalyst in water, a green solvent. semanticscholar.org Microwave-assisted synthesis has also been applied to the van Leusen reaction, leading to high yields, increased efficiency, and a broad substrate scope. mdpi.com

The use of heterogeneous, reusable catalysts is another key green strategy. Al³⁺-K10 montmorillonite (B579905) clay has been successfully employed as a reusable catalyst for the one-pot, solvent-free synthesis of oxadiazoles (B1248032) under microwave irradiation, a technique directly applicable to oxazole synthesis. researchgate.net These methods not only reduce the generation of hazardous waste but also improve energy efficiency, aligning with the core tenets of green chemistry. researchgate.netindexcopernicus.com

Green PrincipleMethod/CatalystAdvantageReference
Green Solventβ-cyclodextrin in waterAvoids organic solvents, efficient semanticscholar.org
Energy EfficiencyMicrowave irradiationFaster reaction rates, high yields mdpi.comresearchgate.net
Reusable CatalystAl³⁺-K10 montmorillonite clayCatalyst can be recovered and reused, solvent-free researchgate.net
Atom EconomyMulticomponent reactionsHigh efficiency, less waste indexcopernicus.com

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. ijpsonline.comnih.gov For the synthesis of 2,4-disubstituted oxazoles like this compound, microwave irradiation can significantly reduce reaction times from hours to mere minutes. ijpsonline.comnih.gov

A general and adaptable protocol for synthesizing the 2-(4-methoxyphenyl)oxazole core involves the reaction of an appropriate amide with an α-haloketone, a variant of the Robinson-Gabriel synthesis. In the context of the target molecule, a plausible microwave-assisted approach would involve the condensation of 4-methoxybenzamide with a suitable 3-halo-2-oxopropanal derivative under microwave irradiation. The microwave energy efficiently promotes the cyclodehydration step, which is often the rate-limiting part of the reaction under conventional heating.

Key features of microwave-assisted protocols include:

Rapid Heating: Microwaves directly excite polar molecules, leading to rapid and uniform heating of the reaction mixture, thus avoiding side reactions caused by localized overheating.

Reduced Reaction Times: The reaction time can be drastically reduced, often from many hours to several minutes. nih.gov For instance, syntheses of related disubstituted oxazoles that take 2.5–4 hours with conventional heating can be completed in minutes under microwave irradiation. ijpsonline.com

Improved Yields and Purity: The speed and efficiency of the reaction often minimize the formation of byproducts, leading to higher isolated yields and simplifying purification. nih.gov

A representative reaction could be irradiated in a dedicated microwave reactor at a controlled temperature (e.g., 130-150 °C) and power (e.g., 300-400 W) for a short duration (e.g., 5-20 minutes). ijpsonline.com The progress of the reaction would typically be monitored by thin-layer chromatography (TLC).

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Generic 2,4-Disubstituted Oxazole This table presents generalized data based on findings for related oxazole syntheses.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time 2 - 48 hours5 - 20 minutes
Typical Yield 40 - 70%75 - 90%
Energy Consumption HighLow
Side Product Formation More prevalentMinimized

Biocatalytic Approaches and Sustainable Reagents

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to reduce environmental impact. ijpsonline.com This involves the use of sustainable reagents, eco-friendly solvents, and biocatalytic methods.

Biocatalytic Approaches: While specific biocatalytic routes for this compound are not yet established in published literature, the enzymatic formation of the oxazole ring itself has been identified in nature. For example, in the biosynthesis of inthomycins by Streptomyces species, a novel enzyme, Itm15, has been identified as a cyclodehydratase. nih.gov This enzyme catalyzes the formation of the oxazole ring from a precursor molecule. nih.gov The discovery of such enzymes opens a future pathway for developing engineered biocatalysts that could be tailored for the synthesis of specific oxazole-containing compounds in aqueous media under mild conditions. This approach offers the potential for exceptional selectivity and a significantly reduced environmental footprint.

Sustainable Reagents and Solvents: The move toward more sustainable chemical synthesis has highlighted several strategies applicable to oxazole formation:

Use of Greener Solvents: Many traditional oxazole syntheses rely on volatile and often toxic organic solvents like DMF or chlorinated hydrocarbons. ijpsonline.comtandfonline.com Green chemistry promotes the use of alternatives such as water, ethanol, or ionic liquids. ijpsonline.comnih.gov Ionic liquids, for instance, can act as both solvent and catalyst and can often be recycled multiple times without significant loss of efficacy. ijpsonline.com

Electrochemical Synthesis: Recent research has demonstrated the electrochemical synthesis of oxazoles from carboxylic acids. rsc.org This method avoids the need for transition metals and harsh oxidants, representing a more sustainable catalytic system. rsc.org

Catalyst-Free or Recyclable Catalysts: Some modern methods aim to eliminate the need for a catalyst altogether or use heterogeneous catalysts that can be easily recovered and reused. kthmcollege.ac.inorganic-chemistry.org For example, the use of a recyclable ion exchange resin has been shown to effectively catalyze the van Leusen oxazole synthesis, where the resin and byproducts are simply removed by filtration. organic-chemistry.org

Comparative Analysis of Synthetic Strategies for Optimizing Yield and Selectivity

The optimal synthetic strategy for this compound depends on a balance of factors including yield, selectivity, cost, safety, and environmental impact. A comparative analysis of available methods for oxazole synthesis reveals clear trade-offs.

Conventional vs. Microwave Synthesis: The primary advantage of microwave-assisted synthesis over conventional heating is the dramatic improvement in reaction speed and often, yield. ijpsonline.com Conventional methods, while well-established, frequently require long reflux times, which can lead to thermal decomposition of starting materials or products, resulting in lower yields and the formation of impurities that complicate purification. Microwave synthesis, by providing rapid and uniform heating, minimizes these degradation pathways. nih.gov

Catalytic Systems: The choice of catalyst is crucial for optimizing selectivity and yield.

Metal Catalysts: Transition metals like copper, palladium, gold, and silver are widely used to catalyze various oxazole syntheses. ijpsonline.comnih.govorganic-chemistry.org For example, copper(II) triflate has been used for the coupling of α-diazoketones with amides to form 2,4-disubstituted oxazoles with high yields (up to 87%). ijpsonline.com However, the cost of precious metals and the need to remove residual metal from the final product are significant drawbacks, particularly in pharmaceutical applications.

Metal-Free Catalysis: To address the issues with metal catalysts, metal-free alternatives are gaining traction. These include reactions catalyzed by iodine, hypervalent iodine reagents, or strong acids like trifluoromethanesulfonic acid. ijpsonline.comorganic-chemistry.org Electrochemical methods also fall into this category, offering a sustainable, metal-free approach. rsc.org

Choice of Starting Materials: The classic Robinson-Gabriel and Fischer syntheses provide foundational routes to oxazoles. ijpsonline.com However, modern variations offer greater flexibility and efficiency. The van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC), is a powerful method for creating the oxazole ring from an aldehyde. nih.gov A strategy for the target molecule could involve a van Leusen reaction to form a 5-substituted oxazole, followed by functional group manipulation. More recent approaches allow for the direct synthesis of highly substituted oxazoles from simple carboxylic acids, avoiding the need to pre-activate the starting materials. nih.gov

Table 2: Qualitative Comparison of Synthetic Parameters

Synthetic StrategyKey AdvantagesKey DisadvantagesApplicability for Optimization
Conventional Heating Well-established, simple equipmentLong reaction times, lower yields, more side productsBaseline for comparison
Microwave-Assisted Extremely fast, high yields, high purityRequires specialized equipmentOptimizing for speed and yield
Transition-Metal Catalysis High efficiency, broad scopeCatalyst cost, potential product contamination, toxicityOptimizing for complex substrates
Green/Biocatalytic Environmentally friendly, high selectivity, mild conditionsOften substrate-specific, may require developmentOptimizing for sustainability and purity

Ultimately, optimizing the synthesis of this compound would likely involve a multi-variable approach. A microwave-assisted protocol using a sustainable, perhaps recyclable, catalyst and an environmentally benign solvent would represent a state-of-the-art strategy, maximizing yield and selectivity while adhering to the principles of green chemistry.

Chemical Reactivity and Transformation Mechanisms of 2 4 Methoxyphenyl Oxazole 4 Carbaldehyde

Reactivity at the Aldehyde Functionality

The aldehyde group is a highly reactive functional group, characterized by an electrophilic carbonyl carbon that is susceptible to attack by nucleophiles. This reactivity is the basis for a wide range of chemical transformations.

The carbonyl carbon of the aldehyde in 2-(4-Methoxyphenyl)oxazole-4-carbaldehyde is sp² hybridized and electrophilic, making it a prime target for nucleophilic attack. This fundamental reaction involves the addition of a nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral intermediate as the carbon rehybridizes from sp² to sp³. The electron-withdrawing nature of the adjacent oxazole (B20620) ring can enhance the electrophilicity of the aldehyde carbon, potentially increasing its reactivity towards nucleophiles compared to simple aromatic aldehydes.

General nucleophilic addition reactions are a cornerstone of carbonyl chemistry. Depending on the nature of the nucleophile, these additions can be either reversible or irreversible. The process typically involves the attack of the nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate to yield the final addition product.

Reactant/ConditionProduct TypeGeneral Mechanism
Grignard Reagents (R-MgX)Secondary AlcoholIrreversible nucleophilic addition of an alkyl/aryl group.
Organolithium Reagents (R-Li)Secondary AlcoholIrreversible nucleophilic addition of an alkyl/aryl group.
Cyanide (e.g., HCN/NaCN)CyanohydrinReversible addition of a cyanide nucleophile.
Water (in acid or base)Hydrate (Gem-diol)Reversible addition of water to form a geminal diol.

The aldehyde functionality of this compound can be readily oxidized to the corresponding carboxylic acid, 2-(4-methoxyphenyl)oxazole-4-carboxylic acid. This transformation is a common reaction for aldehydes and can be achieved using a variety of oxidizing agents. Research on related compounds, such as 2-phenyloxazole-4-carbaldehyde, has demonstrated successful oxidation to the carboxylic acid derivative. researchgate.net The synthesis of related oxazole-4-carboxylic acid derivatives is a well-established area of research. researchgate.netvulcanchem.com

Common oxidizing agents for this conversion include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and silver oxide (Ag₂O), often used in Tollens' reagent. The choice of reagent can depend on the presence of other sensitive functional groups within the molecule.

Oxidizing AgentTypical ConditionsProduct
Potassium Permanganate (KMnO₄)Basic, aqueous solution, then acidification2-(4-methoxyphenyl)oxazole-4-carboxylic acid
Tollens' Reagent ([Ag(NH₃)₂]⁺)Aqueous ammonia (B1221849)2-(4-methoxyphenyl)oxazole-4-carboxylic acid
Jones Reagent (CrO₃ in H₂SO₄/acetone)Acetone2-(4-methoxyphenyl)oxazole-4-carboxylic acid

The aldehyde group can be reduced to a primary alcohol, yielding [2-(4-methoxyphenyl)oxazol-4-yl]methanol. This is a standard transformation in organic synthesis, typically accomplished with hydride-based reducing agents. The existence of this alcohol derivative is documented, confirming the feasibility of this reduction pathway.

The most common reagents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent and is often preferred for its selectivity, as it will typically not reduce other functional groups like esters or amides that might be present in more complex derivatives.

Reducing AgentTypical SolventProduct
Sodium Borohydride (NaBH₄)Methanol or Ethanol[2-(4-methoxyphenyl)oxazol-4-yl]methanol
Lithium Aluminum Hydride (LiAlH₄)Anhydrous ether or THF, followed by aqueous workup[2-(4-methoxyphenyl)oxazol-4-yl]methanol

This compound readily undergoes condensation reactions with primary amines and hydrazines to form imines (Schiff bases) and hydrazones, respectively. These reactions involve nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule. The formation of hydrazones from various aldehydes and hydrazides is a widely utilized synthetic route. nih.govnih.govmdpi.com The synthesis of imines is also a common and straightforward reaction, often catalyzed by a small amount of acid. operachem.comredalyc.org

The resulting imine and hydrazone derivatives of oxazoles are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis of novel acylhydrazone-oxazole hybrids has been reported, highlighting the utility of this condensation reaction. mdpi.com

ReagentProduct TypeReaction Conditions
Primary Amine (R-NH₂)Imine (Schiff Base)Acid or base catalysis, often with removal of water. operachem.comredalyc.org
Hydrazine (H₂N-NH₂)HydrazoneTypically in a protic solvent like ethanol.
Substituted Hydrazines (e.g., Phenylhydrazine)Substituted HydrazoneCondensation in a suitable solvent.
Acylhydrazides (R-CO-NHNH₂)AcylhydrazoneOften performed in ethanol. nih.gov

Reactivity of the Oxazole Ring System

The oxazole ring is an aromatic heterocycle, but its reactivity is significantly influenced by the presence of two different heteroatoms, oxygen and nitrogen. This leads to a unique pattern of reactivity, particularly in electrophilic substitution reactions.

Electrophilic substitution on the oxazole ring is generally considered difficult unless the ring is activated by electron-donating substituents. pharmaguideline.com The order of reactivity for electrophilic attack on an unsubstituted oxazole is C5 > C4 > C2. pharmaguideline.com In the case of this compound, the situation is complex. The 2-(4-methoxyphenyl) group is electron-donating and would activate the ring, particularly at the C5 position. Conversely, the 4-carbaldehyde group is strongly electron-withdrawing and deactivating.

Therefore, any electrophilic substitution would be expected to occur at the C5 position, which is activated by the methoxyphenyl group and is inherently the most reactive position on the oxazole ring. Reactions like bromination have been shown to occur on substituted aryloxazoles. mdpi.com The Vilsmeier-Haack reaction, which introduces a formyl group onto electron-rich aromatic rings, is a classic example of an electrophilic aromatic substitution that has been applied to various heterocyclic systems. nih.govtcichemicals.comorganic-chemistry.orgwikipedia.orgmdpi.com While specific examples for the title compound are not prevalent, electrophilic attack, if it occurs, would most likely target the C5 position.

ReactionReagentExpected Product (if reaction occurs)Notes
BrominationBr₂ or NBS5-Bromo-2-(4-methoxyphenyl)oxazole-4-carbaldehydeThe C5 position is the most likely site of attack due to activation by the methoxyphenyl group. mdpi.com
NitrationHNO₃/H₂SO₄5-Nitro-2-(4-methoxyphenyl)oxazole-4-carbaldehydeHarsh conditions are typically required and may lead to ring degradation. youtube.com
SulfonationSO₃/H₂SO₄This compound-5-sulfonic acidDifficult to achieve on the oxazole ring itself. youtube.com

Nucleophilic Substitution Reactions on the Oxazole Ring

Direct nucleophilic substitution on the unsubstituted oxazole ring is generally challenging due to the ring's inherent electronic properties. However, the reactivity can be significantly altered by the presence of substituents. In the case of this compound, the electron-withdrawing nature of the 4-carbaldehyde group deactivates the ring towards electrophilic attack but makes it more susceptible to nucleophilic attack.

Despite this activation, direct displacement of a hydrogen atom (SNAr reaction) is not a common pathway. Instead, nucleophilic attack on the oxazole ring often leads to ring-cleavage rather than substitution. pharmaguideline.com For a substitution reaction to occur, a suitable leaving group, such as a halogen, is typically required at the position of attack. For example, halogenated oxazoles can undergo nucleophilic substitution. mdpi.com In our target molecule, a hypothetical 5-halo-2-(4-methoxyphenyl)oxazole-4-carbaldehyde would be expected to undergo nucleophilic substitution at the C5 position.

Ring-opening is a more frequent outcome of nucleophilic attack. For instance, treatment of oxazoles with nucleophiles like ammonia or formamide (B127407) can lead to the formation of imidazoles through a ring-opening and re-cyclization sequence. pharmaguideline.com

Metalation and Lithiation at Ring Positions

Metalation, particularly lithiation, is a powerful tool for the functionalization of heterocyclic compounds. For oxazoles, the most acidic proton is generally at the C2 position. pharmaguideline.com However, in a 2,4-disubstituted oxazole such as the title compound, the C2 position is blocked. The next most likely site for deprotonation is the C5 position.

A significant challenge in the direct lithiation of this compound is the presence of the aldehyde group, which readily reacts with organolithium reagents. Therefore, a protection strategy is necessary. The aldehyde can be converted into a non-reactive group, such as an acetal, prior to the lithiation step. Following protection, treatment with a strong base like n-butyllithium (n-BuLi) would be expected to deprotonate the C5 position, yielding a lithiated intermediate that can react with various electrophiles.

Table 1: Hypothetical Lithiation and Electrophilic Quench of a Protected Derivative
Starting Material (Protected)ReagentsIntermediateElectrophile (E+)Final Product (After Deprotection)
2-(4-Methoxyphenyl)-4-(1,3-dioxolan-2-yl)oxazole1. n-BuLi, THF, -78°C5-Lithio-2-(4-methoxyphenyl)-4-(1,3-dioxolan-2-yl)oxazoleCH₃I5-Methyl-2-(4-methoxyphenyl)oxazole-4-carbaldehyde
2-(4-Methoxyphenyl)-4-(1,3-dioxolan-2-yl)oxazole1. n-BuLi, THF, -78°C5-Lithio-2-(4-methoxyphenyl)-4-(1,3-dioxolan-2-yl)oxazole(CH₃)₃SiCl5-(Trimethylsilyl)-2-(4-methoxyphenyl)oxazole-4-carbaldehyde

Ring-Opening and Rearrangement Reactions

The oxazole ring, while aromatic, is susceptible to ring-opening under various conditions. As mentioned, strong nucleophiles can cleave the ring. pharmaguideline.com Oxidative cleavage is also a known reaction pathway for the oxazole nucleus, often initiated by agents like potassium permanganate or ozone. pharmaguideline.com

Furthermore, oxazoles can participate as dienes in Diels-Alder cycloaddition reactions, particularly when activated by electron-releasing substituents. pharmaguideline.com The adducts formed can then undergo rearrangement, often with the elimination of a small molecule, to form new heterocyclic systems like pyridines or furans. pharmaguideline.com While the electron-withdrawing 4-carbaldehyde group on the target molecule would disfavor its participation as a diene, this pathway could be accessible under forcing conditions or with highly reactive dienophiles.

Transformations Involving the 4-Methoxyphenyl (B3050149) Substituent

The 4-methoxyphenyl group offers additional sites for chemical modification, distinct from the oxazole ring itself.

Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring is subject to electrophilic aromatic substitution (EAS). The methoxy (B1213986) group (-OCH₃) is a powerful activating group and an ortho, para-director. Since the para position is blocked by the oxazole substituent, electrophilic attack will be directed to the two equivalent ortho positions (C3' and C5'). Standard electrophilic substitution reactions are expected to proceed regioselectively at these positions.

Table 2: Predicted Electrophilic Aromatic Substitution Reactions
Reaction TypeReagentsExpected Major Product
NitrationHNO₃, H₂SO₄2-(3-Nitro-4-methoxyphenyl)oxazole-4-carbaldehyde
BrominationBr₂, FeBr₃2-(3-Bromo-4-methoxyphenyl)oxazole-4-carbaldehyde
Friedel-Crafts AcylationCH₃COCl, AlCl₃2-(3-Acetyl-4-methoxyphenyl)oxazole-4-carbaldehyde

Domino and Cascade Reactions Initiated by this compound

The aldehyde functionality is an excellent starting point for initiating domino and cascade reactions. These reactions involve a sequence of intramolecular or intermolecular transformations that occur in a single pot, leading to the rapid construction of complex molecular architectures.

A typical cascade could begin with the condensation of the aldehyde group with a binucleophilic reagent. For example, a Knoevenagel condensation with an active methylene (B1212753) compound, followed by an intramolecular Michael addition or cycloaddition involving the oxazole ring, could lead to fused heterocyclic systems. One such reaction could involve reacting the title compound with a compound containing an active methylene group and a nucleophilic moiety that could subsequently attack the oxazole ring.

While specific examples starting directly from this compound are not prevalent in the literature, the condensation of aromatic aldehydes with various partners is a well-established method for initiating such sequences. For instance, the reaction of aldehydes with 4-nitrobenzoylglycine is known to produce oxazolone (B7731731) derivatives, highlighting the reactivity of aldehydes in forming heterocyclic systems. core.ac.uk

Derivatization and Functionalization Strategies of 2 4 Methoxyphenyl Oxazole 4 Carbaldehyde

Synthesis of Substituted Oxazole (B20620) Derivatives

The modification of the 2-(4-methoxyphenyl)oxazole-4-carbaldehyde core can be systematically approached by targeting its distinct functional groups. These modifications are crucial for fine-tuning the electronic and steric properties of the molecule, which in turn can influence its biological activity and material characteristics.

Modification at the C-4 Position via the Aldehyde Group

The aldehyde functionality at the C-4 position of the oxazole ring is a versatile handle for a wide array of chemical transformations, enabling the introduction of diverse substituents and the extension of the carbon framework.

Key reactions involving the aldehyde group include:

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with active methylene (B1212753) compounds in the presence of a weak base. wikipedia.org For instance, the reaction of this compound with compounds like malononitrile or ethyl cyanoacetate can yield α,β-unsaturated products. These products are valuable intermediates for further synthetic elaborations. The Doebner modification of the Knoevenagel condensation, which uses pyridine as a solvent and a carboxylic acid as the active methylene compound, can lead to the formation of acrylic acid derivatives after decarboxylation. wikipedia.org

Wittig Reaction: The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes. By reacting this compound with a variety of phosphorus ylides, a diverse range of vinyl-substituted oxazoles can be prepared. nih.gov This strategy is particularly useful for introducing larger, more complex substituents at the C-4 position. An arsine-mediated Wittig reaction has also been developed, offering an alternative with potentially milder conditions and shorter reaction times. nih.gov

Reductive Amination: This two-step process, often performed in a single pot, allows for the conversion of the aldehyde into a variety of secondary and tertiary amines. The initial reaction with a primary or secondary amine forms an imine or enamine intermediate, which is then reduced in situ by a reducing agent such as sodium borohydride (B1222165) or sodium triacetoxyborohydride. This method is highly effective for introducing nitrogen-containing functional groups, which are prevalent in many biologically active molecules.

These transformations at the C-4 aldehyde group are summarized in the following table:

ReactionReagentsProduct Type
Knoevenagel CondensationActive methylene compound (e.g., malononitrile), weak baseα,β-Unsaturated nitrile
Wittig ReactionPhosphorus ylide (e.g., Ph3P=CHR)Vinyl-substituted oxazole
Reductive AminationPrimary/secondary amine, reducing agent (e.g., NaBH4)Substituted amine

Functionalization at the C-2 Position through the Methoxyphenyl Group

The methoxyphenyl group at the C-2 position offers another site for modification, primarily through cleavage of the methyl ether to reveal a phenolic hydroxyl group. This transformation is significant as it introduces a hydrogen bond donor and a potential site for further functionalization.

The most common method for demethylation is acidic ether cleavage . wikipedia.orglibretexts.orgmasterorganicchemistry.com This reaction is typically carried out using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgmasterorganicchemistry.com The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an SN2 reaction. masterorganicchemistry.com It is important to note that cleavage of the aryl-oxygen bond does not occur due to the high energy of the phenyl cation intermediate. libretexts.org

The resulting 2-(4-hydroxyphenyl)oxazole-4-carbaldehyde is a valuable intermediate. The phenolic hydroxyl group can be subsequently alkylated, acylated, or used in coupling reactions to introduce a wide range of functionalities, thereby expanding the chemical space of the derivatives.

Strategic Derivatization for Pharmacophore Integration

The derivatization of this compound is often guided by the principles of pharmacophore modeling to design molecules with specific biological activities. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. dovepress.comnih.gov

Strategic derivatization for pharmacophore integration involves:

Feature Modification: The aldehyde and methoxy (B1213986) groups can be modified to introduce or mimic key pharmacophoric features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic interactions. For example, converting the aldehyde to an amine introduces a hydrogen bond donor, while demethylation of the methoxy group provides another.

Scaffold Hopping and Bioisosteric Replacement: In some cases, the oxazole core or the methoxyphenyl substituent can be replaced with other chemical groups that have similar steric and electronic properties but may offer improved pharmacokinetic profiles. This concept, known as bioisosteric replacement, is a common strategy in drug design. nih.govnih.gov For instance, replacing the 1,2,4-oxadiazole ring with a 1,3,4-oxadiazole ring has been shown to improve physicochemical and pharmacokinetic properties in some cases. nih.gov

By systematically applying these derivatization strategies, libraries of compounds can be generated and screened for desired biological activities, leading to the identification of novel therapeutic agents.

Construction of Fused and Polycyclic Heterocyclic Systems

The this compound scaffold can also serve as a versatile building block for the construction of more complex fused and polycyclic heterocyclic systems. These larger, more rigid structures can exhibit unique biological activities and photophysical properties.

Pyrrolo-Oxazoles

The synthesis of pyrrolo-oxazole systems represents a significant extension of the core oxazole structure. One approach to constructing such fused rings involves the reaction of a suitably functionalized oxazole with reagents that can form the pyrrole ring.

For example, a potential synthetic route to a pyrrolo[3,2-d]oxazole system could involve the conversion of the C-4 aldehyde of this compound into a group that can participate in a cyclization reaction. A plausible strategy is the Knoevenagel condensation with an active methylene compound containing a leaving group, followed by reaction with an amine to form an enamine, and subsequent intramolecular cyclization.

A notable example of a related fused system is the synthesis of pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] researchgate.netijpbs.comoxazoles. nih.govresearchgate.net Although this synthesis does not start directly from an oxazole-4-carbaldehyde (B56818), the general strategy of constructing a pyrrole ring fused to another heterocyclic system provides a blueprint for potential synthetic routes starting from this compound.

Benzoxazole and Other Fused Systems

The construction of benzoxazole and other fused aromatic systems from this compound derivatives opens avenues to novel polycyclic aromatic compounds. The synthesis of 2-arylbenzoxazoles can be achieved through various methods, often involving the condensation of an o-aminophenol with an aldehyde or a carboxylic acid derivative. researchgate.netijpbs.comajchem-a.com

A potential strategy to synthesize a fused benzoxazole system from this compound could involve the introduction of an ortho-aminophenol moiety onto the oxazole core. For instance, a derivative of the starting aldehyde could undergo a reaction with an o-aminophenol to form a Schiff base, which could then undergo oxidative cyclization to yield the fused benzoxazole system.

Furthermore, intramolecular cyclization reactions of appropriately substituted 2-(4-methoxyphenyl)oxazole derivatives can lead to the formation of various fused heterocyclic systems. For example, a copper-catalyzed intramolecular cyclization of functionalized enamides has been reported for the synthesis of substituted oxazoles, highlighting the potential for intramolecular bond formation in these systems.

Regioselective Functionalization of Oxazole-4-carbaldehyde Derivatives

The functionalization of this compound and its derivatives can be directed towards specific positions on the heterocyclic ring or at the aldehyde moiety, depending on the reaction conditions and reagents employed. The inherent electronic properties of the oxazole ring and the reactivity of the carbaldehyde group dictate the regioselectivity of these transformations.

The oxazole ring's reactivity towards electrophilic substitution is generally highest at the C5 position due to the directing effect of the ring oxygen and the influence of the substituents. The C2 position is the most acidic, making it susceptible to deprotonation and subsequent reaction with electrophiles. Nucleophilic substitution reactions on the oxazole ring are less common unless activated by appropriate leaving groups.

A notable example of regioselective functionalization at the C5 position is the bromination of a closely related derivative, ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate. This reaction demonstrates the preferential reactivity of the C5 position towards electrophilic attack.

Conversely, the aldehyde group at the C4 position offers a rich platform for a variety of chemical transformations. Its electrophilic carbon is a prime target for nucleophilic attack, enabling chain extension and the introduction of diverse functional groups. Standard aldehyde derivatization reactions, such as the Wittig reaction, Schiff base formation followed by reduction, and Grignard reactions, can be employed to modify this position. The challenge in the functionalization of this compound lies in achieving selectivity between the reactive sites on the oxazole ring and the aldehyde group. Careful selection of reagents and reaction conditions is paramount to control the outcome of the derivatization.

For instance, reactions that proceed under basic conditions might favor deprotonation at the C2 position, while electrophilic additions will likely target the C5 position or the aldehyde's carbonyl oxygen. The functionalization of the aldehyde itself typically involves nucleophilic addition to the carbonyl carbon.

Below is a table summarizing potential regioselective functionalization reactions on a 2-Aryl-oxazole-4-carbaldehyde scaffold.

Reaction TypeTarget SiteReagents and ConditionsExpected Product
Electrophilic Bromination C5 of Oxazole RingN-Bromosuccinimide (NBS), CCl4, reflux5-Bromo-2-aryl-oxazole-4-carbaldehyde
Wittig Reaction Aldehyde CarbonylPh3P=CHR', THF, rt2-Aryl-4-(alkenyl)oxazole
Reductive Amination Aldehyde CarbonylR''NH2, NaBH(OAc)3, DCE, rt2-Aryl-4-(aminomethyl)oxazole
Grignard Reaction Aldehyde CarbonylR'''MgBr, THF, 0 °C to rt2-Aryl-4-(hydroxyalkyl)oxazole
Vilsmeier-Haack Reaction C5 of Oxazole Ring (on 2-aryl-oxazole)POCl3, DMF, 0 °C to 90 °C2-Aryl-oxazole-5-carbaldehyde

Development of Libraries of Oxazole Analogs via Parallel Synthesis

Parallel synthesis is a powerful strategy in modern drug discovery and materials science, enabling the rapid generation of large, structurally diverse libraries of compounds from a common scaffold. nih.gov this compound serves as an excellent starting point for such endeavors due to the versatile reactivity of its aldehyde functional group. This allows for the introduction of a wide array of chemical moieties, leading to a library of analogs with varied physicochemical properties.

The core principle of parallel synthesis involves the systematic and simultaneous reaction of a common intermediate with a diverse set of building blocks in a spatially separated manner, often in multi-well plates. nih.gov In the context of this compound, the aldehyde can be subjected to a variety of chemical transformations in a parallel format. For example, reductive amination with a library of primary and secondary amines would yield a diverse set of amino-methyl oxazole derivatives. Similarly, a Wittig reaction with a collection of phosphonium ylides would produce a library of vinyl-oxazole analogs.

The development of such a library begins with the efficient synthesis of the this compound scaffold. Subsequently, this core molecule is distributed into the wells of a reaction block. To each well, a unique reactant (e.g., a specific amine for reductive amination or a specific ylide for a Wittig reaction) and the necessary reagents are added. The reactions are then allowed to proceed under optimized conditions. High-throughput purification techniques are often employed to isolate the final products, which are then typically characterized and stored for screening.

An illustrative example of a parallel synthesis approach to generate a library of oxazole-4-carboxamide derivatives is outlined below. This strategy first involves the oxidation of the starting carbaldehyde to the corresponding carboxylic acid, which is then activated and reacted with a library of amines.

Table of a Representative Parallel Synthesis Scheme

StepReactionReagents and ConditionsIntermediate/Product
1 Oxidation of AldehydeOxone®, DMF, rt2-(4-Methoxyphenyl)oxazole-4-carboxylic acid
2 Amide Coupling (Parallel)1. SOCl2, reflux2. Library of diverse amines (R-NH2), Et3N, CH2Cl2, rtLibrary of 2-(4-Methoxyphenyl)oxazole-4-carboxamides

This parallel synthesis approach facilitates the exploration of the chemical space around the 2-(4-methoxyphenyl)oxazole core. The resulting library of diverse analogs can then be screened for desired biological activities or material properties, accelerating the discovery process. Automated synthesis platforms can further enhance the efficiency of generating such libraries. researchgate.net

Applications of 2 4 Methoxyphenyl Oxazole 4 Carbaldehyde in Advanced Organic Synthesis

Role as a Precursor in the Synthesis of Complex Natural Products and Analogues

While direct total syntheses of complex natural products originating from 2-(4-methoxyphenyl)oxazole-4-carbaldehyde are not extensively documented, the strategic importance of the oxazole-4-carbaldehyde (B56818) moiety as a key synthetic precursor is well-established in the synthesis of natural product analogues. The oxazole (B20620) ring is a structural motif present in numerous biologically active natural products. researchgate.net Methodologies such as the van Leusen oxazole synthesis, which utilizes aldehydes as starting materials, are pivotal in constructing this heterocyclic core. researchgate.netmdpi.com

For instance, the synthesis of analogues of the natural product pimprinine, which are known for their anti-fungal activities, has been achieved using 5-(1H-indol-3-yl)oxazole intermediates derived from the corresponding aldehyde. nih.gov Similarly, the synthesis of the marine natural product streptochlorin (B611036) has involved protocols where an N-Boc protected aldehyde is reacted to form the core oxazole structure. mdpi.com These examples underscore the potential of this compound as a readily available starting material for the synthesis of various natural product analogues, where the methoxyphenyl group can be strategically employed to modulate the biological activity or physical properties of the target molecule. The aldehyde functionality provides a convenient handle for further chemical transformations, allowing for the elongation of side chains and the introduction of additional structural complexity, as demonstrated in the construction of the C1' to C11' side chain of leucascandrolide A, which involved a modified Robinson-Gabriel synthesis of the oxazole core. mdpi.com

Intermediate in the Synthesis of Bioactive Small Molecules and Drug Candidates

The oxazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been shown to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netnih.gov Consequently, this compound serves as a crucial intermediate in the synthesis of novel bioactive small molecules and potential drug candidates.

The presence of the 4-methoxyphenyl (B3050149) group is of particular interest, as this moiety is found in many biologically active compounds and can influence factors such as metabolic stability and target binding. Research has shown that 5-(4'-methoxyphenyl)-oxazole (MPO), a related compound, was isolated from a fungal culture and demonstrated inhibitory effects on the hatch and growth of Caenorhabditis elegans. nih.gov Subsequent synthesis and biological evaluation of MPO derivatives have been a subject of study. nih.gov

The aldehyde group of this compound is a versatile functional group that can be readily transformed into a variety of other functionalities, making it an ideal intermediate for the construction of diverse molecular libraries for drug discovery. For example, the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) to form an oxazole ring was a key step in the preparation of an intermediate for the hepatitis C drug candidate VX-497 (merimepodib). beilstein-journals.org This highlights the industrial relevance of this synthetic strategy and the potential of this compound as a starting material for such processes.

The following table summarizes the types of bioactive molecules that have been synthesized from related oxazole precursors, indicating the potential therapeutic areas for compounds derived from this compound.

Class of Bioactive Molecule Precursor Type Reported Biological Activity Reference
Pimprinine AnaloguesIndolyl-oxazoleAntifungal nih.gov
Thiazolyl-pyrazoline HybridsPhenacyl bromide and pyrazolineAntifungal rsc.org
1,2,4-Oxadiazole DerivativesAmidoximes and carboxylic acid estersAnti-inflammatory, Anticancer biosynth.comvensel.org
2-ArylnaphthoxazolesAromatic aldehydesNot specified beilstein-journals.org
Thiazole-linked TriazolesPhenacyl bromides and pyrazole-carbothioamideAntimicrobial rsc.org
Streptochlorin AnaloguesN-Boc protected aldehydesAntifungal mdpi.com

Utilization in the Development of Functional Organic Materials

The unique photophysical properties of conjugated organic molecules containing heterocyclic rings have led to their extensive investigation for applications in materials science. Derivatives of 2-phenyl-oxazole-4-carbaldehyde are recognized for their potential in the development of luminescent materials and fluorescent probes. mdpi.com The extended π-conjugation system encompassing the phenyl and oxazole rings can give rise to fluorescence, making these compounds suitable for applications in organic light-emitting diodes (OLEDs) and as sensors for biological imaging. mdpi.com

While specific data on the photophysical properties of materials directly synthesized from this compound are not abundant, the Vilsmeier-Haack formylation products of related heterocyclic compounds are known to be versatile scaffolds for materials used in solar cells and OLEDs. mdpi.com The methoxy (B1213986) group on the phenyl ring can act as an electron-donating group, which can tune the electronic and optical properties of the resulting materials. This can influence the emission color and quantum efficiency of OLEDs. For example, carbazole (B46965) and oxadiazole hybrid compounds have been designed as dual-role emitters and hosts in all-TADF (thermally activated delayed fluorescence) white OLEDs. rsc.org

The table below outlines the photophysical properties of related heterocyclic systems, suggesting the potential characteristics of materials derived from this compound.

Material Class Key Structural Feature Photophysical Property Potential Application Reference
Carbazole/Oxadiazole HybridPenta(9H-carbazol-9-yl)phenyl)-5-phenyl-1,3,4-oxadiazoleLight-blue TADF emissionWhite OLEDs rsc.org
4H-1,2,4-Triazole DerivativesExtended π-conjugated systemsHigh fluorescence quantum yieldOptoelectronics mdpi.com
Anthracene DerivativesDiphenylanthraceneMechanofluorochromismSensors researchgate.net
Quinazoline Derivatives2-[5-(4-diethylaminophenyl)thiophen-2-yl]quinazolineStrong photoluminescence in solutionFluorescent probes
Imidazole (B134444)/Carbazole DerivativesDiphenyl imidazole and carbazolyl groupsBipolar charge transportOLED hosts mdpi.com

Contribution to the Synthesis of Industrial Chemicals and Agrochemicals

The application of this compound and its derivatives extends to the synthesis of industrial chemicals and agrochemicals, although specific, large-scale industrial examples are not as prevalent in the literature as those in the pharmaceutical sector. The reactivity of the aldehyde group allows for its use as a building block in the creation of a variety of chemical structures. mdpi.com

In the context of agrochemicals, the oxazole ring is a component of some fungicidal and herbicidal compounds. The synthesis of novel derivatives from this compound could lead to the discovery of new active ingredients for crop protection. For instance, related oxazole derivatives have been explored for their potential as antimicrobial agents, which is a desirable characteristic for agrochemicals. mdpi.com

Industrially, this compound can be considered a fine chemical intermediate. Its synthesis from readily available starting materials and its versatile reactivity make it an attractive component for the production of specialty chemicals, such as dyes and polymers. mdpi.com The development of efficient, one-pot synthetic methods for oxazole derivatives further enhances their industrial applicability. nih.gov The structural features of this compound, including the stable heterocyclic core and the reactive aldehyde, make it a valuable synthon for a range of chemical industries.

Mechanistic and Theoretical Investigations of 2 4 Methoxyphenyl Oxazole 4 Carbaldehyde

Mechanistic Elucidation of Key Synthetic and Transformation Pathways

The synthesis of oxazole (B20620) rings, particularly substituted ones like 2-(4-Methoxyphenyl)oxazole-4-carbaldehyde, can be achieved through several established mechanistic pathways. The van Leusen oxazole synthesis is a prominent method for creating 5-substituted oxazoles, which could be adapted for 4-substituted variants. nih.govmdpi.com This reaction typically involves the base-mediated cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.govmdpi.com

The mechanism proceeds in a few key steps. First, a base deprotonates the active methylene (B1212753) group of TosMIC. The resulting anion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde. The subsequent intermediate undergoes an intramolecular cyclization, followed by the elimination of p-toluenesulfinic acid, which, after tautomerization, yields the oxazole ring. nih.gov For the synthesis of 2,4-disubstituted oxazoles, variations of the Robinson-Gabriel synthesis or the Bredereck reaction, which uses α-haloketones and amides, are also common pathways. ijpsonline.com

Transformations of the aldehyde group at the 4-position are also of mechanistic interest. For instance, the Vilsmeier-Haack reaction is a well-known method for formylating activated aromatic and heterocyclic compounds, and while often used to introduce an aldehyde, understanding its mechanism provides insight into related transformations. mdpi.com This reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted amide like dimethylformamide (DMF), to effect an electrophilic substitution. mdpi.com

Computational Chemistry Studies

Computational chemistry provides profound insights into the behavior of molecules like this compound at an atomic level. These theoretical studies can predict molecular properties, simulate interactions with biological targets, and explain reactivity, complementing experimental findings.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is instrumental in drug discovery and understanding potential biological interactions. For this compound, docking simulations would involve placing the compound into the active site of a target protein to predict its binding conformation and affinity.

Studies on structurally related heterocyclic compounds, such as thiazole (B1198619) and oxadiazole derivatives, demonstrate the utility of this approach. nih.govnih.gov The process involves:

Preparation of the Ligand and Receptor : Generating a 3D structure of this compound and obtaining the crystal structure of the target protein from a database like the Protein Data Bank (PDB).

Docking Simulation : Using algorithms to explore various binding poses of the ligand within the receptor's active site.

Scoring and Analysis : Calculating a binding score (e.g., binding energy) for each pose to rank them. The poses are then analyzed to identify key interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand-protein complex. nih.gov

While specific docking studies on this compound are not detailed in the available literature, the methodology is well-established for similar oxazole-containing structures. nih.govnih.gov

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. It is widely applied to heterocyclic compounds to understand their stability, reactivity, and spectroscopic properties. irjweb.comresearchgate.net DFT calculations can determine several key parameters for this compound.

Key DFT-derived properties include:

Optimized Molecular Geometry : Predicts bond lengths, bond angles, and dihedral angles for the most stable arrangement of atoms. irjweb.com

HOMO-LUMO Analysis : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of molecular reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) : An MEP map illustrates the charge distribution on the molecule's surface, highlighting electrophilic (positive potential) and nucleophilic (negative potential) regions. This is vital for predicting how the molecule will interact with other species. researchgate.net

Vibrational Frequencies : Theoretical calculation of infrared and Raman spectra can aid in the interpretation of experimental spectroscopic data. mdpi.com

The table below shows typical parameters that would be calculated for an oxazole derivative using DFT, based on studies of similar compounds. irjweb.com

DFT ParameterDescriptionTypical Application
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.Predicts sites for electrophilic attack.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Predicts sites for nucleophilic attack.
Energy Gap (ΔE) Difference between LUMO and HOMO energies.Indicates chemical reactivity and stability.
Dipole Moment Measure of the overall polarity of the molecule.Influences solubility and intermolecular forces.
Global Hardness (η) Resistance of a molecule to change its electron configuration.Derived from HOMO-LUMO energies.
Electrophilicity Index (ω) Measure of the energy lowering of a molecule when it accepts electrons.Quantifies electrophilic character.

This interactive table summarizes key parameters obtainable from DFT calculations.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary degree of rotational freedom is around the single bond connecting the phenyl ring to the oxazole ring.

Theoretical methods, often employing DFT, are used to perform a potential energy surface (PES) scan by systematically rotating this bond. ufms.br This analysis identifies the most stable conformers (energy minima) and the energy barriers to rotation (transition states). The stability of different conformations is influenced by steric hindrance and electronic interactions between the two ring systems. ufms.brscielo.br

Molecular Dynamics (MD) simulations can further investigate the dynamic behavior of the molecule over time. By simulating the motion of atoms and molecules, MD provides insights into how this compound behaves in different environments (e.g., in solution) and how its conformation fluctuates, which is crucial for understanding its interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Studies (Focus on theoretical models, not biological outcomes)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their activity. researchgate.net These models are predictive tools used in the design of new compounds with desired properties. For a series of analogues of this compound, a QSAR model would be developed to predict a specific activity based on structural descriptors.

The development of a theoretical QSAR model involves several steps:

Data Set Preparation : A training set of molecules with known activities and a test set to validate the model are selected.

Descriptor Calculation : Molecular descriptors, which are numerical representations of chemical information, are calculated for each molecule. These can include electronic, steric, hydrophobic, and topological properties.

Model Building : Statistical methods like Multiple Linear Regression (MLR) or more complex machine learning algorithms are used to create a mathematical equation linking the descriptors to the activity. researchgate.net

Model Validation : The model's statistical significance and predictive power are rigorously tested using internal validation (e.g., cross-validation) and external validation with the test set. nih.gov

Different QSAR approaches exist, such as 3D-QSAR, which considers the 3D arrangement of atoms, and 4D-QSAR, which also incorporates conformational flexibility. nih.govmdpi.com The quality of a QSAR model is assessed using various statistical parameters, as shown in the table below, which are typical for models developed for heterocyclic compounds. nih.gov

Statistical ParameterSymbolDescriptionAcceptable Value
Coefficient of Determination Indicates how well the model fits the training data.> 0.6
Cross-validated R² q² or Q²Measures the internal predictive ability of the model.> 0.5
Predicted R² for Test Set pred_r²Measures the external predictive ability of the model on an independent dataset.> 0.5
F-statistic FA measure of the statistical significance of the regression model.High value

This interactive table outlines key statistical parameters for validating a QSAR model.

These theoretical models provide a framework for understanding how modifications to the this compound scaffold might influence its properties, guiding further synthetic and experimental work. zsmu.edu.ua

Advanced Analytical and Spectroscopic Characterization Methodologies Excluding Basic Identification Data

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-(4-Methoxyphenyl)oxazole-4-carbaldehyde, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques offers an unambiguous assignment of its proton (¹H) and carbon (¹³)C framework.

1D and 2D NMR Techniques

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the methoxyphenyl and oxazole (B20620) rings, the methoxy (B1213986) group protons, and the aldehydic proton. The protons on the 4-methoxyphenyl (B3050149) group typically appear as two doublets in the aromatic region, characteristic of a para-substituted benzene ring. The oxazole ring proton would likely resonate as a singlet, and the aldehydic proton would be observed as a singlet at a significantly downfield chemical shift. The methoxy group protons would present as a sharp singlet in the upfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The spectrum would display signals for the quaternary carbons of the oxazole and phenyl rings, the methine carbons of the aromatic rings, the methoxy carbon, and the highly deshielded carbonyl carbon of the aldehyde group.

2D NMR Spectroscopy: To unequivocally assign the proton and carbon signals and to establish connectivity within the molecule, various 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which would be instrumental in confirming the connectivity of the aromatic protons on the methoxyphenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals for all protonated carbons.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Experimental Data for 2-(4-methoxyphenyl)-5-phenyloxazole (¹H / ¹³C ppm) amazonaws.com
Aldehyde H~9.5-10.5--
Aldehyde C~185-195--
Oxazole H-5~8.0-8.5~125-1357.34 (d, J = 7.2 Hz, 1H) / 123.06
Oxazole C-2-~160-165- / 161.41
Oxazole C-4-~140-150- / 150.75
Oxazole C-5-~125-135- / 128.91
Methoxy H~3.8-4.0-3.89 (s, 3H)
Methoxy C-~55-60- / 55.39
Phenyl H (ortho to OMe)~7.0-7.2 (d)-7.01 (d, J = 9.0 Hz, 1H)
Phenyl C (ortho to OMe)-~114-116- / 114.27
Phenyl H (meta to OMe)~7.9-8.1 (d)-8.07 (d, J = 9.0 Hz, 2H)
Phenyl C (meta to OMe)-~128-130- / 127.99
Phenyl C (ipso to OMe)-~160-163- / -
Phenyl C (ipso to oxazole)-~120-125- / 120.29

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both IR and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. The spectra provide a unique fingerprint based on the vibrational modes of the chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A strong band in the region of 1680-1700 cm⁻¹ would be indicative of the C=O stretching vibration of the aldehyde group. The C=N and C=C stretching vibrations of the oxazole and phenyl rings would likely appear in the 1500-1650 cm⁻¹ region. The C-O-C stretching of the methoxy group and the oxazole ring would be observed in the 1000-1300 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aldehydic C-H stretch typically appears as two weak bands around 2720 and 2820 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum. For a related compound, 2-phenyl-4-(4-methoxy benzylidene)-2-oxazolin-5-one, a very intense band at 1250 cm⁻¹ in the Raman spectrum was assigned to the C-O stretching vibration of the methoxy group, which was also a strong band in the FTIR spectrum. nih.gov

Functional Group Expected IR Frequency Range (cm⁻¹) Expected Raman Shift Range (cm⁻¹)
Aldehyde C=O Stretch1680 - 1700 (strong)1680 - 1700 (moderate)
Aldehyde C-H Stretch2720, 2820 (weak)2720, 2820 (weak)
Aromatic C=C Stretch1450 - 1600 (moderate)1580 - 1620 (strong)
Oxazole C=N Stretch1600 - 1650 (moderate)1600 - 1650 (moderate)
Methoxy C-O Stretch1000 - 1300 (strong)1000 - 1300 (moderate)
Aromatic C-H Stretch> 3000 (moderate)> 3000 (strong)

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is crucial for confirming the molecular weight and deducing the molecular formula, as well as for obtaining structural information through the analysis of fragmentation patterns.

The molecular formula of this compound is C₁₁H₉NO₃, corresponding to a molecular weight of 203.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 203.

The fragmentation of oxazole derivatives in mass spectrometry often involves cleavage of the oxazole ring. For this compound, characteristic fragmentation pathways could include:

Loss of the formyl radical (-CHO) to give a fragment at m/z 174.

Cleavage of the methoxy group, leading to the loss of a methyl radical (-CH₃) to yield a fragment at m/z 188, or the loss of a methoxy radical (-OCH₃) to give a fragment at m/z 172.

Fragmentation of the oxazole ring itself, which can lead to a variety of smaller charged species. The 4-methoxybenzoyl cation (m/z 135) is a likely and stable fragment.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and information about intermolecular interactions in the solid state.

While the crystal structure of this compound has not been specifically reported in the provided search results, data from closely related oxazole derivatives can offer insights into the expected solid-state conformation. For instance, the crystal structure of ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate reveals a monoclinic crystal system with the space group P2₁/n. vensel.org In another related compound, 5-amino-3-(4-methoxyphenyl)isoxazole, the dihedral angle between the isoxazole and phenyl rings is 7.30 (13)°, indicating a nearly planar conformation. iucr.org

Future Research Directions and Perspectives on 2 4 Methoxyphenyl Oxazole 4 Carbaldehyde

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of oxazole (B20620) derivatives has traditionally relied on methods such as the Robinson-Gabriel synthesis, Fischer oxazole synthesis, and the van Leusen reaction. irjmets.comresearchgate.net However, there is a growing emphasis on developing greener and more sustainable synthetic approaches. ijpsonline.com Future research is expected to focus on methodologies that minimize hazardous waste, reduce energy consumption, and utilize environmentally benign reagents and solvents. ijpsonline.comijpsonline.com

Key areas for future exploration include:

Microwave-Assisted and Ultrasound Synthesis: These techniques have shown promise in accelerating reaction times and improving yields for oxazole synthesis. ijpsonline.com Further investigation into their application for the specific synthesis of 2-(4-Methoxyphenyl)oxazole-4-carbaldehyde could lead to more efficient and scalable processes.

Catalytic Methods: The use of transition metal catalysts, such as copper and palladium, has been effective in the synthesis of substituted oxazoles. ijpsonline.comorganic-chemistry.org Future work will likely involve the development of novel, more efficient, and reusable catalysts, including biocatalysts like natural clays, to promote greener synthetic routes. tandfonline.com

One-Pot Syntheses: One-pot reactions, which combine multiple synthetic steps into a single operation, offer significant advantages in terms of efficiency and waste reduction. ijpsonline.com Designing one-pot procedures for this compound, potentially combining classical reactions like the van Leusen synthesis with subsequent functionalization steps, is a promising research avenue. tandfonline.commdpi.com

Flow Chemistry: Continuous flow synthesis provides precise control over reaction parameters and can lead to higher yields and purity compared to batch processes. ijpsonline.com Adapting the synthesis of this compound to a flow chemistry setup could enable safer and more efficient large-scale production.

Synthetic Approach Key Features Potential Advantages for this compound Synthesis
Microwave-Assisted SynthesisUse of microwave irradiation to heat reactions.Faster reaction times, increased yields, and reduced side reactions. ijpsonline.com
Ultrasound-Assisted SynthesisApplication of ultrasonic waves to enhance chemical reactivity.Improved reaction rates and yields, particularly in heterogeneous systems. ijpsonline.com
BiocatalysisUse of natural catalysts like enzymes or clays.Environmentally friendly, high selectivity, and mild reaction conditions. tandfonline.com
One-Pot SynthesisMultiple reaction steps in a single reactor.Increased efficiency, reduced waste, and simplified purification. ijpsonline.com
Flow ChemistryContinuous pumping of reagents through a reactor.Enhanced safety, scalability, and process control. ijpsonline.com

Expanding the Scope of Derivatization and Functionalization

The aldehyde group at the C4-position and the methoxyphenyl group at the C2-position of this compound offer multiple sites for derivatization and functionalization. Future research will likely focus on exploiting these reactive sites to create a diverse library of novel compounds with tailored properties.

Reactions of the Aldehyde Group: The aldehyde functionality is a versatile handle for a wide range of chemical transformations. Future studies could explore condensation reactions with various active methylene (B1212753) compounds, amines, and hydrazines to synthesize novel Schiff bases, chalcones, and heterocyclic systems. researchgate.net

Modification of the Phenyl Ring: The methoxy (B1213986) group on the phenyl ring can be a precursor for other functional groups. Demethylation to a phenol (B47542) would allow for the introduction of a wide variety of substituents through etherification or esterification reactions. Furthermore, electrophilic aromatic substitution on the phenyl ring could introduce additional functional groups, although the directing effects of the existing substituents would need to be carefully considered.

Cross-Coupling Reactions: Modern cross-coupling methodologies, such as Suzuki-Miyaura and Heck reactions, could be employed to further functionalize the oxazole core or the phenyl ring, provided suitable precursors (e.g., halogenated derivatives) are synthesized. tandfonline.com The synthesis of a bromo-substituted derivative, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, has been reported, opening possibilities for such cross-coupling reactions. vensel.org

Multicomponent Reactions: The development of multicomponent reactions involving this compound as a key building block could lead to the rapid and efficient synthesis of complex molecular architectures.

Investigation of Unexplored Reactivity Patterns

While the general reactivity of the oxazole ring is understood, there are still unexplored facets, particularly for specifically substituted derivatives like this compound.

Cycloaddition Reactions: Oxazoles can participate in Diels-Alder reactions, acting as dienes. cutm.ac.in Investigating the cycloaddition chemistry of this compound with various dienophiles could provide access to novel and complex heterocyclic frameworks. cutm.ac.in

Photochemical Reactions: Oxazole rings can undergo photolysis and photochemical transformations. tandfonline.com Exploring the photochemical behavior of this compound could lead to the discovery of new rearrangement products or photo-responsive materials.

Ring-Opening Reactions: Under certain conditions, such as in the presence of a strong base, the oxazole ring can undergo deprotonation at the C2 position, which may be followed by ring-opening. cutm.ac.in A detailed study of the stability and ring-opening potential of this compound could reveal novel synthetic pathways.

Metalation Chemistry: The regioselective metalation of the oxazole ring, followed by reaction with electrophiles, is a powerful tool for introducing substituents at specific positions. researchgate.net Further investigation into the metalation of this compound could provide routes to previously inaccessible derivatives.

Emerging Applications in Diverse Fields of Chemical Science

The structural features of this compound and its potential derivatives suggest a range of emerging applications beyond traditional medicinal chemistry.

Materials Science: Oxazole-containing compounds have been investigated for their luminescent properties. irjmets.com Future research could explore the potential of this compound derivatives in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials.

Agrochemicals: The bioactivity of oxazole derivatives makes them promising candidates for new pesticides and herbicides. irjmets.com Screening of this compound and its analogs for agrochemical activity could lead to the development of novel crop protection agents.

Catalysis: Oxazole-based ligands have been used in catalysis. irjmets.com The synthesis of new ligands derived from this compound could lead to catalysts with novel reactivity and selectivity for a variety of organic transformations.

Bioconjugation: The aldehyde group can be used for the site-specific modification of biomolecules, such as proteins. The development of methods to link this compound to biological macromolecules could have applications in diagnostics and targeted therapies.

Challenges and Opportunities in the Synthesis and Application of Oxazole-4-carbaldehydes

While the field of oxazole chemistry is well-established, there remain challenges and opportunities, particularly concerning the synthesis and application of oxazole-4-carbaldehydes.

Regioselectivity: A significant challenge in the synthesis of polysubstituted oxazoles is controlling the regioselectivity of the reactions. organic-chemistry.org Developing synthetic methods that provide precise control over the substitution pattern of the oxazole ring is a key area for future research.

Functional Group Tolerance: Many existing synthetic methods for oxazoles are not tolerant of a wide range of functional groups, which can limit the diversity of accessible molecules. organic-chemistry.org The development of milder and more functional-group-tolerant synthetic protocols is crucial for expanding the chemical space of oxazole derivatives.

Scalability: Many reported syntheses of oxazoles are performed on a small scale in academic laboratories. A major opportunity lies in developing scalable and cost-effective synthetic routes that are suitable for industrial applications. nih.gov

Understanding Structure-Activity Relationships: A deeper understanding of the relationship between the structure of oxazole derivatives and their biological or material properties is needed for the rational design of new compounds with desired functions. tandfonline.com Computational modeling and high-throughput screening can play a significant role in this area. irjmets.com

The continued exploration of novel synthetic methods, the expansion of derivatization strategies, the investigation of new reactivity patterns, and the pursuit of emerging applications will ensure that this compound and related compounds remain an active and fruitful area of chemical research.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-Methoxyphenyl)oxazole-4-carbaldehyde?

The synthesis of this compound can be achieved via the Vilsmeier-Haack reaction, a well-established method for introducing aldehyde groups into aromatic systems. This involves reacting 4-methoxyphenyl-substituted precursors with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to form the aldehyde moiety . Microwave-assisted synthesis is another efficient approach, reducing reaction times and improving yields by enhancing reaction kinetics. For example, microwave irradiation has been successfully applied to synthesize structurally related carbaldehydes, minimizing byproducts and enhancing regioselectivity .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • NMR Spectroscopy : The aldehyde proton typically appears as a singlet near δ 10.0 ppm in 1^1H NMR. The oxazole ring protons resonate between δ 8.0–8.5 ppm, while aromatic protons from the 4-methoxyphenyl group show signals near δ 7.0–7.5 ppm, with a distinct methoxy peak at δ ~3.8 ppm. 13^{13}C NMR will confirm the aldehyde carbon at ~190 ppm .
  • IR Spectroscopy : A strong absorption band near 1700 cm1^{-1} corresponds to the aldehyde C=O stretch. Oxazole ring vibrations appear at 1600–1500 cm1^{-1}, and the methoxy C-O stretch is observed near 1250 cm1^{-1} .

Q. What solvent systems are recommended for purification via column chromatography?

A gradient elution using ethyl acetate/hexane (20–40% ethyl acetate) effectively separates polar aldehyde derivatives from non-polar byproducts. For compounds with strong π-π interactions (e.g., aromatic oxazoles), adding 1–2% methanol to the mobile phase improves resolution .

Advanced Research Questions

Q. How can isotopic labeling (e.g., carbon-14) be integrated into the synthesis for metabolic tracking studies?

Carbon-14 labeling at specific positions (e.g., the methoxyphenyl ring) requires precursor-directed synthesis. For instance, toluene ring-14^{14}C can serve as a starting material, with subsequent functionalization via Friedel-Crafts acylation or Suzuki coupling to introduce the oxazole-carbaldehyde group. Radiochemical purity must be verified using HPLC coupled with radiometric detection .

Q. What computational methods predict the reactivity of the aldehyde group in electrophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Fukui indices derived from DFT help quantify reactivity, showing high electrophilicity at the aldehyde carbon. Solvent effects (e.g., DMSO vs. chloroform) are modeled using Polarizable Continuum Models (PCM) to refine reaction pathways .

Q. How can contradictory crystallographic data (e.g., disordered aldehyde groups) be resolved?

Disorder in the aldehyde moiety often arises from rotational flexibility. Refinement strategies in SHELXL include:

  • Applying restraints to bond lengths/angles using the AFIX command.
  • Partitioning occupancy for disordered atoms (e.g., PART instruction).
  • High-resolution data (≤ 0.8 Å) is critical for resolving subtle torsional deviations. Twinning or pseudo-symmetry should be ruled out using PLATON’s TWIN/BASF tools .

Q. What are the challenges in analyzing tautomeric equilibria of oxazole-carbaldehydes in solution?

Tautomerism between aldehyde and enol forms can complicate NMR interpretation. Variable-temperature 1^1H NMR (VT-NMR) in DMSO-d₆ or CDCl₃ identifies tautomeric shifts, while 13^{13}C NMR detects carbonyl/enol carbon exchange. Dynamic NMR simulations (e.g., EXSY) quantify equilibrium constants and activation energies .

Methodological Considerations

  • Synthetic Optimization : Monitor reaction progress via TLC using UV-active spots or aldehyde-specific stains (e.g., 2,4-dinitrophenylhydrazine) .
  • Crystallography : For air-sensitive crystals, mount samples under inert oil (e.g., Paratone-N) and collect data at low temperatures (100 K) to minimize degradation .
  • Isotopic Studies : Ensure compliance with radiation safety protocols during handling and disposal of 14^{14}C-labeled compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.